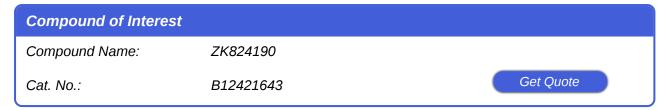


ZK824190: Application Notes and Protocols for In Vivo Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the in vivo use of **ZK824190**, a selective inhibitor of urokinase plasminogen activator (uPA). The information is intended to guide researchers in designing and executing preclinical studies, particularly in the context of autoimmune and neuroinflammatory disorders such as multiple sclerosis.

Introduction

ZK824190 is a potent and selective, orally available small molecule inhibitor of urokinase plasminogen activator (uPA). The uPA system is implicated in a variety of physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. In the central nervous system (CNS), uPA is believed to play a role in the breakdown of the bloodbrain barrier and the infiltration of inflammatory cells, making it a therapeutic target for diseases like multiple sclerosis.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vivo use of **ZK824190**.



Parameter	Value	Animal Model	Administration Route	Source
Effective Dosage	2 mg/kg	Rat (EAE Model)	Oral (p.o.)	Commercial Supplier Data
Pharmacokinetic s (T1/2)	2.8 hours	Rat	Oral (p.o.)	Commercial Supplier Data
Oral Bioavailability	High	Rat	Oral (p.o.)	[1]

Experimental Protocols

Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) in Rats

The most relevant animal model for studying the in vivo efficacy of **ZK824190** for multiple sclerosis is the Experimental Autoimmune Encephalomyelitis (EAE) model. EAE is an inflammatory demyelinating disease of the central nervous system that mimics many of the clinical and pathological features of MS.

Materials:

- Female Lewis rats (8-12 weeks old)
- Myelin oligodendrocyte glycoprotein (MOG35-55) peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PTX)
- Sterile phosphate-buffered saline (PBS)
- Isoflurane or other suitable anesthetic
- ZK824190
- Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)



Protocol for EAE Induction:

- Antigen Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion by mixing MOG35-55 peptide with an equal volume of CFA to a final concentration of 1 mg/mL.
 Emulsify using two syringes connected by a Luer-Lok until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
- Immunization: Anesthetize the rats with isoflurane. Inject 100 μ L of the MOG/CFA emulsion subcutaneously into the base of the tail.
- Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer 300 ng of pertussis toxin intravenously or intraperitoneally.
- Clinical Scoring: Monitor the animals daily for clinical signs of EAE starting from Day 7 postimmunization. Use a standardized scoring system:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Hind limb paralysis
 - 4: Moribund
 - 5: Death
- Ethical Considerations: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Provide supportive care (e.g., softened food and water on the cage floor) for animals with severe paralysis.

ZK824190 Formulation and Administration

Formulation:

ZK824190 can be formulated for oral administration as a suspension in a suitable vehicle. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.



- Weigh the required amount of ZK824190.
- Prepare the 0.5% CMC solution.
- Gradually add the ZK824190 powder to the vehicle while vortexing or sonicating to ensure a
 uniform suspension.
- Prepare fresh on the day of administration.

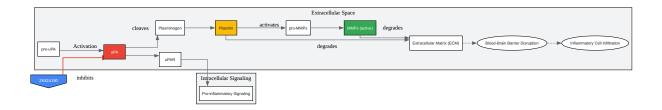
Administration:

- Dosage: Based on available data, a starting dose of 2 mg/kg is recommended for rats.
- Route: Oral gavage (p.o.).
- Frequency: Once daily, starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).

Visualization of Signaling Pathway and Experimental Workflow Urokinase Plasminogen Activator (uPA) Signaling Pathway

ZK824190 exerts its therapeutic effect by inhibiting the enzymatic activity of uPA. The following diagram illustrates the central role of uPA in the signaling cascade that contributes to neuroinflammation.





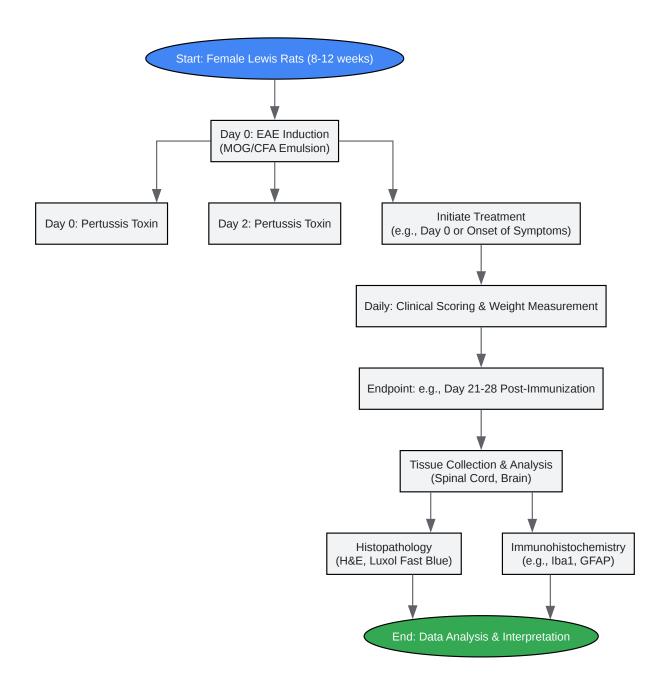
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Caption: uPA signaling pathway and the inhibitory action of **ZK824190**.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **ZK824190** in the EAE rat model.





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Caption: Experimental workflow for **ZK824190** efficacy in the EAE rat model.



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References

- 1. Discovery of selective urokinase plasminogen activator (uPA) inhibitors as a potential treatment for multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
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